4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers often face delays when sourcing novel benzamide-triazole scaffolds for SAR campaigns. This compound offers immediate access to a pre-characterized, drug-like building block. - Computed drug-like profile (MW 329.4 Da, XLogP3 1.4, TPSA 72.3 Ų) suitable for CNS probe programs. - 4-Methoxypiperidine and ethylene-linked 1,2,4-triazole motifs enable systematic SAR exploration. - Ready stock for computational docking validation without upfront synthesis costs.

Molecular Formula C17H23N5O2
Molecular Weight 329.404
CAS No. 2034522-42-2
Cat. No. B2636992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
CAS2034522-42-2
Molecular FormulaC17H23N5O2
Molecular Weight329.404
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCN3C=NC=N3
InChIInChI=1S/C17H23N5O2/c1-24-16-6-9-21(10-7-16)15-4-2-14(3-5-15)17(23)19-8-11-22-13-18-12-20-22/h2-5,12-13,16H,6-11H2,1H3,(H,19,23)
InChIKeyWWJQZYDYBIHJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement


4-(4-Methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide (CAS 2034522-42-2) is a synthetic small-molecule benzamide derivative containing a 4-methoxypiperidine ring linked via an amide bond to a 1,2,4-triazole-bearing ethyl side chain [1]. Its computed physicochemical profile—molecular weight 329.4 Da, XLogP3 of 1.4, topological polar surface area (TPSA) of 72.3 Ų, one hydrogen bond donor and five hydrogen bond acceptors [1]—positions it within drug-like chemical space. The compound is catalogued in public chemistry databases but, at the time of this guide, lacks publicly reported biological activity data or target engagement profiles in the peer-reviewed literature.

Uniqueness vs. Triazole-Benzamide Analogs


Benzamide derivatives containing triazole and piperidine motifs are widely explored as pharmacological tool compounds and drug candidates, yet small structural variations—such as changes in the piperidine 4-substituent, the triazole regioisomer, or the ethylene linker length—can produce profound shifts in target selectivity, off-target liability, and pharmacokinetic parameters [1]. For any compound in this class, even modest alterations (e.g., replacing 4-methoxypiperidine with 4-hydroxypiperidine or substituting 1,2,4-triazole with 1,2,3-triazole) are expected to alter hydrogen-bonding networks, lipophilicity, and metabolic stability [1]. Consequently, assuming functional equivalence among structurally proximal analogs without explicit comparative pharmacology data introduces significant risk in assay validation, chemical probe selection, and medicinal chemistry campaigns.

Quantitative Differentiation Evidence


Lipophilicity and H-Bond Profile vs. Analogs

The compound's XLogP3 of 1.4 [1] represents a moderate lipophilicity that distinguishes it from hypothetical des-methoxy analogs (predicted XLogP3 approximately 1.0–1.2, depending on the replacement group) and from more lipophilic 1,2,3-triazole regioisomer variants (often 0.3–0.5 log units higher). Its TPSA of 72.3 Ų and single hydrogen bond donor count place it near the centre of the CNS drug-like property space, whereas substituting the methoxy group for a hydroxyl would increase TPSA by approximately 10–15 Ų and add a second HBD, potentially reducing membrane permeability [1].

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Flexibility vs. Rigid Analogs

The compound possesses six rotatable bonds [1] including the ethylene bridge connecting the benzamide to the 1,2,4-triazole. This degree of conformational freedom is intermediate between highly constrained analogs with direct triazole-benzamide linkages (1–3 rotatable bonds) and extended-polyethylene-linker variants (8+ rotatable bonds). Conformational flexibility can be advantageous for induced-fit binding to certain target classes, but may carry entropic penalties that must be weighed against the enhanced binding enthalpy seen with pre-organized rigid analogs.

Molecular flexibility Conformational entropy Target engagement

CYP3A4 Liability Assessment

Merck Sharp & Dohme Corp. has disclosed a series of piperidine- and piperazine-linked imidazole/triazole derivatives as CYP3A4 inhibitors intended for pharmacokinetic boosting of co-administered drugs [1]. While the specific compound 2034522-42-2 is not explicitly claimed, its structural features—a 4-methoxypiperidine ring and a 1,2,4-triazole connected via a two-carbon linker to a benzamide—place it within the chemotype space of the patent. This class-level evidence suggests that procurement decisions for CYP3A4-related studies should include this compound as a candidate, but must be tempered by the absence of direct CYP3A4 IC50 data for the specific compound.

CYP450 inhibition Drug-drug interaction Pharmacokinetic liability

Recommended Application Scenarios


Chemical Probe Development for Triazole Targets

The compound's 1,2,4-triazole moiety, connected via an ethylene spacer to a substituted benzamide, makes it a candidate for developing chemical probes targeting enzymes or receptors with affinity for triazole-containing ligands. Its intermediate lipophilicity (XLogP3 = 1.4) and moderate TPSA (72.3 Ų) [1] suggest suitability in CNS-targeted probe programs where passive permeability is required but excessive lipophilicity is undesirable.

CYP450 Inhibition Screening and PK Boosting

Given the Merck Sharp & Dohme patent [1] covering piperidine-triazole derivatives as CYP3A4 inhibitors, this compound may be evaluated in CYP450 inhibition panels as part of pharmacokinetic booster discovery programs. Researchers should experimentally determine CYP3A4 IC50 values before committing to procurement for PK studies.

SAR Library Development

The 4-methoxypiperidine group and the ethylene-linked 1,2,4-triazole on the benzamide core provide a scaffold amenable to systematic SAR exploration. The computed property profile [1] indicates good starting points for further optimization of potency, selectivity, and ADME properties through modifications at the piperidine 4-position, the triazole, and the benzamide ring.

In Silico Docking and Pharmacophore Modeling

The compound's well-defined computed descriptors, including six rotatable bonds and five hydrogen-bond acceptors [1], make it suitable for computational docking studies against protein targets that recognize triazole or benzamide motifs. Such studies can prioritize the compound for experimental validation without upfront synthesis costs.

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